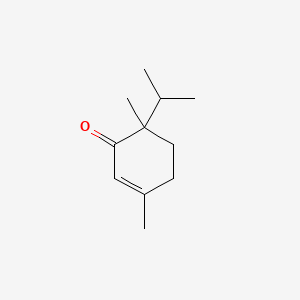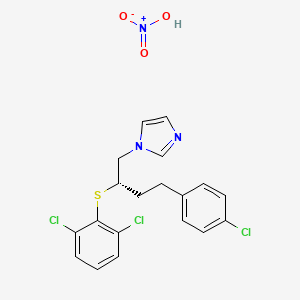![molecular formula C23H29ClN12O4S B12743204 N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate CAS No. 121575-61-9](/img/structure/B12743204.png)
N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-methylethane-1,2-diamine;sulfate is a complex organic compound characterized by its unique structure, which includes multiple triazolium groups and diazenyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-methylethane-1,2-diamine;sulfate typically involves multiple steps, starting with the preparation of the triazolium salts. These salts are then subjected to diazotization reactions to form the diazenyl linkages. The final step involves the coupling of the diazenyl intermediates with the chlorinated phenyl groups under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, such as recrystallization and chromatography, would be employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-methylethane-1,2-diamine;sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazolium groups.
Reduction: Reduction reactions can break the diazenyl linkages, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolium oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-methylethane-1,2-diamine;sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-methylethane-1,2-diamine;sulfate involves its interaction with molecular targets such as enzymes and receptors. The triazolium groups can form strong interactions with nucleophilic sites, while the diazenyl linkages can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Chloro-2,4-dimethoxychalcone: A compound with a similar chloro-substituted phenyl group but different functional groups.
4-Chloro-3,5-dimethylphenyl 2-thiophenecarboxylate: Another compound with a chloro-substituted phenyl group and different functional groups.
Uniqueness
N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-methylethane-1,2-diamine;sulfate is unique due to its multiple triazolium and diazenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
121575-61-9 |
|---|---|
Formule moléculaire |
C23H29ClN12O4S |
Poids moléculaire |
605.1 g/mol |
Nom IUPAC |
N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate |
InChI |
InChI=1S/C23H29ClN12.H2O4S/c1-32(19-9-6-17(7-10-19)26-28-22-30-35(4)15-33(22)2)13-12-25-21-11-8-18(14-20(21)24)27-29-23-31-36(5)16-34(23)3;1-5(2,3)4/h6-11,14-16,25H,12-13H2,1-5H3;(H2,1,2,3,4)/q+2;/p-2 |
Clé InChI |
WWWZTNFXUQCUDS-UHFFFAOYSA-L |
SMILES canonique |
CN1C=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CCNC3=C(C=C(C=C3)N=NC4=NN(C=[N+]4C)C)Cl)C.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


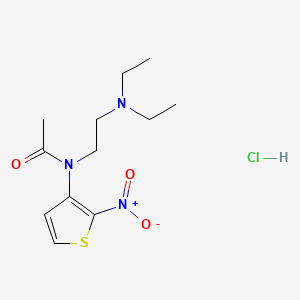
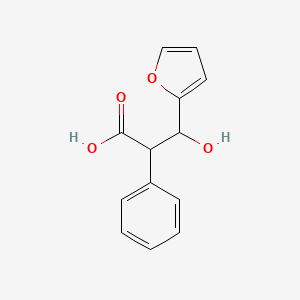




![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)

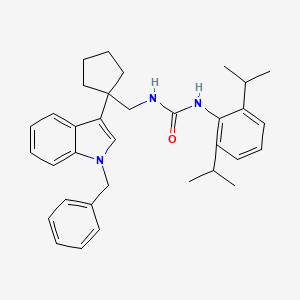


![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
